Evatanepag was synthesized by Galchimia, a chemical research company based in A Coruña, Spain. It belongs to the class of sulfonamide compounds and is structurally distinct from traditional prostaglandins, which allows it to selectively target the EP2 receptor without activating other prostanoid receptors . The compound is classified as a non-prostanoid EP2 receptor agonist.
The synthesis of Evatanepag involves several key steps that ensure its purity and efficacy. The compound is synthesized through a multi-step process that includes:
Evatanepag has a complex molecular structure characterized by a 3-pyridyl sulfonamide framework. Its chemical formula is C₁₃H₁₅N₃O₄S, with a molecular weight of 305.34 g/mol. The structural representation highlights functional groups that contribute to its selectivity for the EP2 receptor:
The detailed molecular structure can be visualized through various chemical drawing software or databases .
Evatanepag primarily functions through its interaction with the EP2 receptor, leading to downstream signaling cascades that promote osteogenesis (bone formation). The activation of the EP2 receptor by Evatanepag initiates:
These reactions underscore the importance of Evatanepag in mediating physiological responses related to bone health .
The mechanism by which Evatanepag exerts its effects involves several critical steps:
This sequence ultimately enhances local bone formation, making Evatanepag a candidate for therapeutic applications in bone-related disorders such as fractures .
Evatanepag exhibits several notable physical and chemical properties:
These properties are essential for its formulation in research settings and potential clinical applications .
Evatanepag has several promising applications in scientific research:
Research continues to explore its potential therapeutic benefits across various fields, particularly in orthopedics and regenerative medicine .
Evatanepag (CP-533536) is a potent, non-prostanoid, selective agonist of the prostaglandin E2 (PGE₂) receptor EP2 subtype. It binds to and activates EP2 with high specificity, initiating Gαs-protein-coupled signaling cascades critical for bone formation, anti-inflammatory responses, and mast cell stabilization [1] [6].
Evatanepag’s molecular structure (C₂₅H₂₈N₂O₅S; MW 468.57 Da) features key elements enabling selective EP2 engagement:
Table 1: Structural Features Enabling EP2 Selectivity
Structural Element | Role in EP2 Binding |
---|---|
3-Pyridyl sulfonamide | Hydrogen bonding with Arg³⁰⁶/Tyr³⁰⁹ |
Phenoxyacetic acid | Mimics PGE₂ carboxylate; ionic interactions |
4-tert-Butylbenzyl group | Hydrophobic pocket occupancy; affinity enhancement |
This configuration allows Evatanepag to achieve >10,000-fold selectivity for EP2 over the structurally similar EP4 receptor [6] [10].
EP2 receptor activation by Evatanepag triggers canonical Gαs-mediated pathways:
Table 2: Functional Consequences of Evatanepag-Induced cAMP Signaling
Cell/Tissue Type | cAMP-Mediated Effect | Experimental Evidence |
---|---|---|
Osteoblasts (rat tibia) | Bone mineral density increase | 3.0 mg/kg → 2.5-fold ↑ bone area [1] |
Mast cells (LAD2 line) | Inhibition of IgE-induced degranulation | 10 nM → 88% suppression [4] |
Dendritic cells | Podosome dissolution; enhanced migration | Microtubule-dependent RhoA inactivation [9] |
Evatanepag exhibits exceptional selectivity for EP2 over other prostanoid receptors:
Table 3: Selectivity Profile of Evatanepag Across Human Prostanoid Receptors
Receptor | Agonist Activity (EC₅₀, nM) | Selectivity vs. EP2 | Assay System |
---|---|---|---|
EP2 | 50 | 1-fold (reference) | HEK-293 cAMP [6] |
EP4 | >50,000 | >1,000-fold lower | HEK-293 cAMP [6] [8] |
EP1 | Inactive at 10 μM | No activation | Calcium flux [6] |
EP3 | Inactive at 10 μM | No activation | cAMP inhibition [6] |
FP/IP/TP/DP | Inactive at 10 μM | No activation | Cell-based assays [8] |
Key findings:
Comprehensive profiling confirms minimal off-target effects:
The absence of meaningful off-target activity underscores Evatanepag’s utility as a precision pharmacological tool for dissecting EP2-specific functions [6] [8].
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